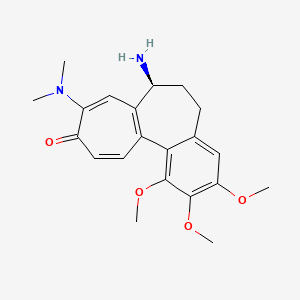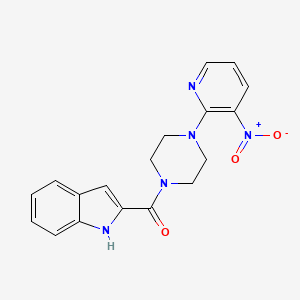
2-Pyridinecarboxaldehyde, 6-(2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxaldehyde: is a chemical compound with the molecular formula C10H7F6NO2 . It belongs to the class of perfluoroalkyl compounds
Chemical Formula: CHFNO
IUPAC Name: 2-Pyridinecarboxaldehyde, 6-(2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl)-
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of 2-Pyridinecarboxaldehyde involves several steps. One common approach is the Vilsmeier-Haack reaction , where pyridine reacts with trifluoroacetaldehyde in the presence of a reagent like phosphorus oxychloride (POCl3) . The reaction proceeds via an iminium ion intermediate , which is then hydrolyzed to yield the aldehyde.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. specific industrial processes for this compound may not be widely documented.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: 2-Pyridinecarboxaldehyde can undergo oxidation reactions, yielding various products.
Reduction: Reduction of the aldehyde group can lead to corresponding alcohols.
Substitution: Substitution reactions at the pyridine ring are possible.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Substitution: Various nucleophiles (e.g., , ).
- Oxidation: Pyridinecarboxylic acid derivatives.
- Reduction: Pyridinecarbinol derivatives.
Applications De Recherche Scientifique
2-Pyridinecarboxaldehyde finds applications in:
Organic Synthesis: As a building block in the synthesis of more complex molecules.
Fluorinated Chemistry: Due to its trifluoromethyl group, it’s valuable in designing novel materials.
Medicinal Chemistry: Investigated for potential drug development.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
While 2-Pyridinecarboxaldehyde is unique due to its trifluoromethyl-substituted aldehyde group, similar compounds include other pyridine derivatives and aldehydes.
Propriétés
Numéro CAS |
102206-46-2 |
|---|---|
Formule moléculaire |
C10H7F6NO2 |
Poids moléculaire |
287.16 g/mol |
Nom IUPAC |
6-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)8(19,10(14,15)16)4-6-2-1-3-7(5-18)17-6/h1-3,5,19H,4H2 |
Clé InChI |
LJLBTPBZYMGHHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C=O)CC(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















